![molecular formula C23H20N2O2 B4961923 3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone](/img/structure/B4961923.png)

3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinazolinone derivatives involves several key steps, including the formation of the quinazolinone core and subsequent functionalization. A notable method for synthesizing quinazolinone derivatives, such as 3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone, includes cyclization reactions catalyzed by p-toluenesulfonic acid, followed by oxidative dehydrogenation mediated by phenyliodine diacetate under mild conditions (Cheng et al., 2013). This one-pot synthesis approach provides a convenient route for the formation of various 4(3H)-quinazolinones from 2-aminobenzamides and aldehydes.

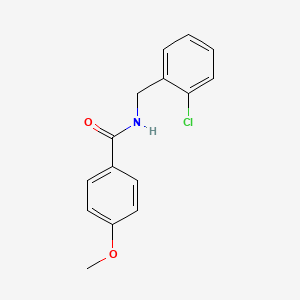

Molecular Structure Analysis

The molecular structure of 3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone includes a quinazolinone core with specific substitutions that affect its physical and chemical properties. The structural analysis often involves crystallography to determine the arrangement of atoms within the molecule. For example, the synthesis and crystal structure analysis of related quinazolinone compounds provide insights into the interactions and conformations that could be applicable to understanding the structural characteristics of 3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone (Yong, 2005).

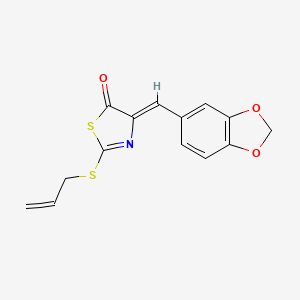

Chemical Reactions and Properties

Quinazolinone derivatives undergo various chemical reactions, including cyclization, phosphorylation, and reactions with radicals, which can be used to introduce different functional groups or to modify the molecular structure. For instance, the visible-light-induced cascade cyclization of 3-(2-(ethynyl)phenyl)quinazolinones to phosphorylated quinolino[2,1-b]quinazolinones demonstrates the reactivity of quinazolinone derivatives under photocatalytic conditions (Zeng et al., 2022).

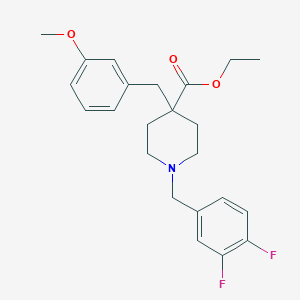

Physical Properties Analysis

The physical properties of quinazolinone derivatives, including solubility, melting point, and crystal structure, are crucial for their potential applications. These properties are influenced by the molecular structure and substituents on the quinazolinone core. Analysis of the physical properties involves techniques such as differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD).

Chemical Properties Analysis

The chemical properties of 3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone, such as reactivity, stability, and antioxidant activity, are determined by its functional groups and molecular structure. Quinazolinones exhibit a range of biological activities, including antioxidant properties, which are explored through various assays to understand the structure-activity relationships (Mravljak et al., 2021).

Mecanismo De Acción

Target of Action

Quinazolinone derivatives have been reported to exhibit antibacterial activity by binding to penicillin-binding proteins . They have also been synthesized as potential anticonvulsant and antidepressant agents .

Mode of Action

For instance, in the case of antibacterial activity, the compound may inhibit the function of penicillin-binding proteins, which are essential for bacterial cell wall synthesis .

Biochemical Pathways

Given the potential targets, it can be speculated that the compound may affect pathways related to bacterial cell wall synthesis or neuronal signaling, depending on its specific targets .

Result of Action

Based on the potential targets, it can be inferred that the compound may lead to bacterial cell death or modulation of neuronal activity .

Propiedades

IUPAC Name |

3-[3-(2-phenylphenoxy)propyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2/c26-23-20-12-4-6-13-21(20)24-17-25(23)15-8-16-27-22-14-7-5-11-19(22)18-9-2-1-3-10-18/h1-7,9-14,17H,8,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCQOKJDAKUMJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OCCCN3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4961845.png)

![4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4961851.png)

![N-methyl-4-(4-morpholinyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B4961858.png)

![N-methyl-1-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B4961862.png)

![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4961872.png)

![N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4961888.png)

![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B4961906.png)

![N-(2-phenylethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B4961928.png)

![3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4961934.png)

![4-ethoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4961940.png)

![2-[(4-chlorobenzyl)thio]-7-isopropyl-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4961952.png)